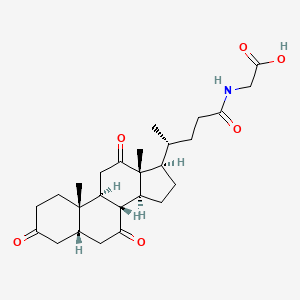

Glycodehydrocholic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPYMJNWJWJTAF-HHELISEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Glycodehydrocholic Acid: Chemical Properties, Structure, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodehydrocholic acid (GDHCA) is a glycine-conjugated derivative of dehydrocholic acid, a synthetic bile acid characterized by the presence of three keto groups on its steroid nucleus. This unique structure imparts distinct chemical and biological properties compared to naturally occurring bile acids. As a research tool, GDHCA is invaluable for investigating the structure-activity relationships of bile acids, their metabolic pathways, and their roles as signaling molecules in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological signaling pathways of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

This compound is a white to off-white powder. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid[1] |

| Synonyms | Dehydrocholylglycine, GDHCA, N-[(5β)-3,7,12,24-tetraoxocholan-24-yl]-glycine[1] |

| CAS Number | 3415-45-0[1] |

| Molecular Formula | C26H37NO6[1] |

| Canonical SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C[1] |

| InChIKey | ZDPYMJNWJWJTAF-HHELISEZSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 459.58 g/mol [1] |

| Melting Point | 248 °C[1] |

| Boiling Point | 692.1±55.0 °C at 760 mmHg (Predicted)[1] |

| Density | 1.202±0.06 g/cm³ (Predicted)[1] |

| pKa (Strongest Acidic) | ~3.77 (Predicted for Glycohyocholic acid)[2] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol (B145695): 2 mg/ml, PBS (pH 7.2): 1 mg/ml |

| Appearance | Powder[1] |

| Purity | >99%[1] |

Experimental Protocols

Synthesis of this compound (Mixed Anhydride (B1165640) Method)

This protocol is adapted from established methods for the synthesis of glycine-conjugated bile acids.[3][4] The core of this method involves the activation of the carboxylic acid of dehydrocholic acid to form a mixed anhydride, which then readily reacts with the amino group of a glycine (B1666218) ester.

Materials:

-

Dehydrocholic acid

-

Triethylamine (B128534) (TEA)

-

Ethyl chloroformate

-

Glycine ethyl ester hydrochloride

-

Dioxane (anhydrous)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Glycine Ethyl Ester Free Base: Dissolve glycine ethyl ester hydrochloride in a minimal amount of water and add a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain glycine ethyl ester as an oil.

-

Formation of the Mixed Anhydride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dehydrocholic acid in anhydrous dioxane. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise while stirring. After 15 minutes, add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form. Allow the reaction to stir at 0 °C for 30-60 minutes.

-

Conjugation Reaction: To the mixed anhydride suspension, add a solution of glycine ethyl ester (1.2 equivalents) in anhydrous dioxane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Ester Hydrolysis: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a mixture of ethanol and 1 M NaOH solution. Stir the solution at room temperature for 2-4 hours to hydrolyze the ethyl ester.

-

Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. A white precipitate of this compound will form. Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield pure this compound.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound via the mixed anhydride method.

Analytical Methods

TLC is a rapid and effective method for monitoring the progress of the synthesis reaction and assessing the purity of the final product.

Materials:

-

Silica gel 60 F254 TLC plates

-

Developing chamber

-

Mobile Phase: A mixture of chloroform (B151607), methanol (B129727), and glacial acetic acid (e.g., 85:15:1 v/v/v). The exact ratio may need to be optimized.

-

Visualization Reagent: 10% phosphomolybdic acid in ethanol or a solution of anisaldehyde, sulfuric acid, and acetic acid in ethanol.

-

Heat gun or oven

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Also, spot the starting materials (dehydrocholic acid and glycine ethyl ester) as standards for comparison.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate thoroughly. Spray the plate with the visualization reagent and heat it with a heat gun or in an oven until colored spots appear. Bile acids typically appear as dark blue or green spots with phosphomolybdic acid.

-

Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the Rf value of the product spot with those of the starting materials to assess the reaction's completion and the product's purity.

HPLC is a more quantitative method for determining the purity of this compound and for its quantification in biological samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound standard

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient elution is typically used. For example, start with 70% A and 30% B, and linearly increase to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 205 nm (due to the amide bond)

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standards and the sample onto the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Signaling Pathways

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors, thereby regulating various metabolic processes. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a ligand-activated transcription factor. It plays a central role in the regulation of bile acid, lipid, and glucose homeostasis.

Activation and Downstream Effects:

-

Ligand Binding: Bile acids, including conjugated forms, can enter the cell and bind to FXR in the cytoplasm.

-

Nuclear Translocation and Dimerization: Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Transcription: The FXR/RXR heterodimer binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key Target Genes and Physiological Consequences:

-

Small Heterodimer Partner (SHP): FXR activation induces the expression of SHP, which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is a key negative feedback mechanism that controls bile acid levels.

-

Bile Salt Export Pump (BSEP): FXR upregulates the expression of BSEP, a transporter protein located on the canalicular membrane of hepatocytes, which is responsible for pumping bile acids into the bile.

-

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression and secretion of FGF19. FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, which also leads to the repression of CYP7A1 expression.

-

Lipid and Glucose Metabolism: FXR activation has been shown to decrease triglyceride levels by inhibiting the expression of SREBP-1c, a key transcription factor in lipogenesis, and by promoting fatty acid oxidation. It also plays a role in glucose metabolism by regulating gluconeogenesis and glycogenolysis.

FXR Signaling Pathway Diagram:

Caption: FXR signaling pathway activated by this compound.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids. Its activation leads to a variety of metabolic effects, particularly in the context of glucose homeostasis and energy expenditure.

Activation and Downstream Effects:

-

Ligand Binding: Bile acids in the extracellular space bind to TGR5 on the cell membrane.

-

G-protein Activation: Ligand binding induces a conformational change in TGR5, leading to the activation of the associated Gαs protein.

-

Adenylate Cyclase and cAMP Production: Activated Gαs stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effectors: The increase in intracellular cAMP activates downstream signaling molecules, primarily Protein Kinase A (PKA).

Key Physiological Consequences:

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.

-

Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3) through the induction of deiodinase 2 (DIO2).

-

Anti-inflammatory Effects: TGR5 activation has been shown to have anti-inflammatory effects in macrophages and other immune cells by inhibiting the NF-κB signaling pathway.

TGR5 Signaling Pathway Diagram:

Caption: TGR5 signaling pathway activated by this compound.

Conclusion

This compound serves as a crucial molecule for advancing our understanding of bile acid chemistry and biology. Its unique structure, with a fully oxidized steroid nucleus, provides a valuable tool for dissecting the specific roles of the hydroxyl groups present in natural bile acids. The detailed chemical properties, structural information, and experimental protocols provided in this guide are intended to facilitate further research into the synthesis, analysis, and biological activities of this important compound. Furthermore, a deeper understanding of how this compound interacts with key signaling pathways, such as those mediated by FXR and TGR5, will undoubtedly open new avenues for the development of novel therapeutics targeting metabolic and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Deoxycholic acid glycine conjugate (HMDB0000631) [hmdb.ca]

- 4. [Conjugation of chenodeoxycholic acid and cholic acid during passage through liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Glycodehydrocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycodehydrocholic acid, a glycine-conjugated derivative of the synthetic bile acid dehydrocholic acid, is a molecule of significant interest in biomedical research and pharmaceutical development. Its unique structure, featuring a tri-keto steroidal nucleus, imparts distinct physicochemical properties that are valuable for studying bile acid metabolism, transport, and signaling pathways. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the necessary experimental protocols, quantitative data, and reaction pathways. The synthesis is a two-step process commencing with the oxidation of cholic acid to dehydrocholic acid, followed by the conjugation of dehydrocholic acid with glycine (B1666218). This document is intended to serve as a detailed resource for researchers and professionals engaged in the synthesis and application of modified bile acids.

Introduction

Bile acids are amphipathic molecules synthesized in the liver from cholesterol, playing a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as influence glucose, lipid, and energy metabolism. This compound is a synthetic conjugated bile acid that serves as a valuable tool in various biochemical and medical investigations. Its synthesis involves the chemical modification of a naturally occurring primary bile acid, cholic acid.

This guide outlines the well-established chemical pathways for the synthesis of this compound, providing detailed experimental procedures and quantitative data to facilitate its preparation in a laboratory setting.

Synthesis Pathways

The synthesis of this compound is accomplished through a two-stage process:

-

Oxidation of Cholic Acid: The initial step involves the oxidation of the three hydroxyl groups on the cholic acid steroid nucleus to ketone groups, yielding dehydrocholic acid.

-

Conjugation with Glycine: The resulting dehydrocholic acid is then conjugated with the amino acid glycine via an amide bond formation.

A schematic of the overall synthesis pathway is presented below:

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of Dehydrocholic Acid from Cholic Acid

Dehydrocholic acid is a synthetic bile acid produced through the oxidation of cholic acid[1]. Several methods for this oxidation have been reported, with one common and effective method utilizing sodium bromate (B103136) and a ceric ammonium (B1175870) nitrate (B79036) catalyst.

Experimental Workflow:

Figure 2: Workflow for the oxidation of cholic acid.

Detailed Methodology:

-

A slurry of cholic acid (1 equivalent) and ceric ammonium nitrate (0.05 equivalents) is prepared in 20% aqueous acetonitrile (0.2 M).

-

To this slurry, an aqueous solution of 0.2 M sodium bromate (1.5 equivalents per hydroxyl group) is added dropwise over 20 minutes while maintaining the temperature at 80°C.

-

The reaction mixture is stirred at 80°C, and the progress of the reaction is monitored by thin-layer chromatography (TLC) on silica (B1680970) gel using a mobile phase of 1:20 methanol-dichloromethane until the starting material and any partially oxidized intermediates are no longer observed.

-

Upon completion, the reaction mixture is cooled in an ice bath and quenched by the addition of an aqueous solution of sodium thiosulfate.

-

Water is then slowly added to the resulting white suspension until no further precipitation of the oxo-bile acid is observed.

-

The white solid product, dehydrocholic acid, is collected by filtration, washed with water until the filtrate is colorless, and subsequently dried under vacuum at 50°C.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [2] |

| Purity | High (as determined by TLC) | [2] |

Stage 2: Synthesis of this compound from Dehydrocholic Acid

The conjugation of dehydrocholic acid with glycine is typically achieved through an amide coupling reaction. One established method for forming the amide bond is the mixed anhydride (B1165640) method, which has been successfully applied to the synthesis of other glycine-conjugated bile acids. This method involves the activation of the carboxylic acid group of dehydrocholic acid with an alkyl chloroformate, followed by reaction with a glycine ester and subsequent hydrolysis.

Experimental Workflow:

Figure 3: Workflow for the conjugation of dehydrocholic acid with glycine.

Detailed Methodology (Adapted from Glycocholic Acid Synthesis):

-

Mixed Anhydride Formation: Dehydrocholic acid is suspended in acetone or aqueous acetone in the presence of a base (e.g., triethylamine). The mixture is then reacted with an alkyl chloroformate, such as ethyl chloroformate, to form the mixed anhydride of dehydrocholic acid.

-

Aminolysis: An aqueous solution of a glycine ester (e.g., glycine ethyl ester) is added to the mixed anhydride suspension. The reaction mixture is stirred, leading to the formation of the corresponding this compound ester.

-

Hydrolysis and Precipitation: The this compound ester is then hydrolyzed by treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Isolation: The final product, this compound, is precipitated by acidification of the reaction mixture. The precipitate is collected by filtration, washed, and dried.

Quantitative Data (Based on Glycocholic Acid Synthesis):

| Parameter | Value | Reference |

| Crude Ester Yield | 82% (stoichiometric) | [3] |

| Final Product Yield | 92.3% | [3] |

Alternative Synthesis Approaches

While the mixed anhydride method is a common approach, other methods for the amidation of bile acids have been reported, including:

-

Activated p-Nitrophenyl Ester Method: This indirect amidation method involves the formation of a more reactive ester intermediate.[4]

-

Diethylphosphorylcyanide Method: This is a direct amidation method that can also be employed for coupling bile acids with amino acids.[4]

The choice of method may depend on the specific requirements for yield, purity, and reaction conditions.

Conclusion

The synthesis of this compound is a well-defined process that can be reliably performed in a laboratory setting. By following the detailed protocols for the oxidation of cholic acid and the subsequent conjugation with glycine, researchers can obtain this valuable molecule for their studies. The quantitative data provided in this guide serve as a benchmark for expected yields and can aid in the optimization of the synthesis process. The availability of robust synthesis pathways for this compound will continue to support its use in advancing our understanding of bile acid biology and its role in health and disease.

References

- 1. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of N-sulfonyl-3,7-dioxo-5β-cholan-24-amides, ursodeoxycholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential bile acid metabolites. 23. Syntheses of 3-glucosides of nonamidated and glycine- and taurine-amidated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Biological Role of Glycodehydrocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodehydrocholic acid (GDHC) is a glycine-conjugated bile acid derived from dehydrocholic acid (DCA), a synthetic tri-keto bile acid. While direct in-depth research on the specific in vivo biological roles of GDHC is limited, its function can be largely inferred from the well-documented metabolic fate and physiological effects of its precursor, dehydrocholic acid. Bile acids, as a class, are now recognized as critical signaling molecules that modulate various metabolic and inflammatory pathways, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). This technical guide synthesizes the available direct evidence for the in vivo metabolism of GDHC's precursor, and contextualizes its probable biological roles within the broader understanding of bile acid signaling.

I. Metabolism and Established In Vivo Role: Hydrocholeresis

The most definitive in vivo function associated with this compound is its role in promoting bile flow, a property known as hydrocholeresis. This is primarily evidenced by studies on its unconjugated form, dehydrocholic acid.

A. In Vivo Metabolism of Dehydrocholic Acid

Following intravenous administration in humans, dehydrocholic acid is rapidly taken up by the liver and undergoes extensive metabolism before being secreted into the bile. The primary metabolic steps involve conjugation with amino acids and reduction of its keto groups.

-

Conjugation: Dehydrocholic acid is efficiently conjugated with glycine (B1666218) to form this compound (GDHC) and with taurine (B1682933) to form taurodehydrocholic acid. More than 80% of an infused dose of dehydrocholic acid is excreted in the bile as these conjugated forms.[1]

-

Reduction: The keto groups of the dehydrocholic acid molecule are sequentially and stereospecifically reduced to hydroxyl groups, primarily forming dihydroxy-monoketo and monohydroxy-diketo metabolites.[1]

The major metabolites identified in human bile following intravenous administration of radiolabeled dehydrocholic acid are detailed in Table 1.

Table 1: In Vivo Metabolites of Intravenously Administered Dehydrocholic Acid in Humans [1]

| Metabolite (after deconjugation) | Percentage of Recovered Radioactivity in Bile |

| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | ~70% |

| 3α-hydroxy-7,12-diketo-5β-cholanoic acid | ~20% |

| Cholic acid | ~10% |

B. Hydrocholeretic Effect

The administration of dehydrocholic acid leads to a significant increase in the volume of bile secreted, a phenomenon known as hydrocholeresis.[1][2] This effect is attributed to the osmotic activity of its rapidly secreted metabolites, including this compound, in the bile canaliculi.

Metabolic pathway of dehydrocholic acid in vivo.

II. Putative Signaling Roles of this compound

While specific data for GDHC is lacking, its biological activity as a bile acid suggests it likely interacts with the primary bile acid receptors, FXR and TGR5. The extent of these interactions would determine its role in modulating lipid metabolism, glucose homeostasis, and inflammation.

A. Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in bile acid homeostasis.

-

Mechanism of Action: Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on target genes. This typically leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback loop. FXR activation also influences the expression of genes involved in lipid and glucose metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[3][4]

Farnesoid X Receptor (FXR) signaling pathway.

The potency of various bile acids as FXR agonists varies. While the EC50 for GDHC is not documented, a comparison with other bile acids is provided in Table 2.

Table 2: Comparative Agonist Potency (EC50) of Various Bile Acids on Farnesoid X Receptor (FXR)

| Bile Acid | EC50 (µM) | Reference |

| Chenodeoxycholic acid (CDCA) | 17 | [3] |

| Deoxycholic acid (DCA) | >17 | [3] |

| Lithocholic acid (LCA) | >17 | [3] |

| Cholic acid (CA) | ~600 | [3] |

| This compound (GDHC) | Not Reported |

B. Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and macrophages.

-

Mechanism of Action: Activation of TGR5 by bile acids stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and other downstream signaling pathways. In intestinal L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[5][6] TGR5 activation in macrophages is also associated with anti-inflammatory effects.[5]

Takeda G-protein-coupled Receptor 5 (TGR5) signaling pathway.

The agonist potency of different bile acids on TGR5 varies significantly. Table 3 provides a comparative overview.

Table 3: Comparative Agonist Potency (EC50) of Various Bile Acids on Takeda G-protein-coupled Receptor 5 (TGR5)

| Bile Acid | EC50 (µM) | Reference |

| Taurolithocholic acid (TLCA) | 0.33 | [7] |

| Lithocholic acid (LCA) | 0.53 | [8] |

| Deoxycholic acid (DCA) | 1.0 | [8] |

| Chenodeoxycholic acid (CDCA) | 4.4 | [8] |

| Cholic acid (CA) | 7.7 | [8] |

| This compound (GDHC) | Not Reported |

III. Experimental Protocols

A. In Vivo Metabolism and Hydrocholeresis Study in Humans (Adapted from Soloway et al., 1973)[1]

-

Synthesis of Labeled Compound: Synthesize [24-¹⁴C]dehydrocholic acid from [24-¹⁴C]cholic acid to allow for tracing of the molecule and its metabolites.

-

Subject Selection: Select patients with indwelling T-tubes for bile collection, allowing for sampling without interrupting the enterohepatic circulation.

-

Administration: Administer a sterile solution of [24-¹⁴C]dehydrocholic acid mixed with a carrier (e.g., 200 mg of unlabeled dehydrocholic acid) intravenously.

-

Bile Collection: Collect bile samples at timed intervals through the T-tube.

-

Sample Processing:

-

Measure the total radioactivity in each bile sample.

-

Perform thin-layer chromatography to separate the conjugated bile acids.

-

Deconjugate the bile acids (e.g., by enzymatic hydrolysis).

-

Identify and quantify the deconjugated metabolites using gas-liquid chromatography and mass spectrometry.

-

-

Data Analysis: Calculate the percentage of each metabolite in the total recovered radioactivity. Correlate the rate of bile acid excretion with bile flow to determine the hydrocholeretic effect.

B. General Protocol for Quantitative Analysis of Bile Acids in Biological Samples by LC-MS/MS

-

Sample Preparation:

-

For serum/plasma: Perform protein precipitation with a solvent like acetonitrile.

-

For bile or urine: Dilute the sample appropriately.

-

For tissues: Homogenize the tissue and perform a solid-phase or liquid-liquid extraction.

-

Add a mixture of stable isotope-labeled internal standards for accurate quantification.

-

-

Chromatographic Separation: Use an ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column to separate the individual bile acids. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic solvent (e.g., acetonitrile/methanol) is typically used.[9][10]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect and quantify each bile acid and its corresponding internal standard based on their specific precursor-to-product ion transitions.

-

Quantification: Generate calibration curves for each bile acid using standards of known concentrations. Calculate the concentration of each bile acid in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

C. General Experimental Workflow for In Vivo Bile Acid Studies in Rodents

General experimental workflow for in vivo bile acid studies.

Conclusion

The primary and most substantiated in vivo biological role of this compound, inferred from studies on its precursor dehydrocholic acid, is its function as a hydrocholeretic agent, potently increasing bile flow. As a glycine-conjugated bile acid, it is presumed to interact with the key bile acid receptors, FXR and TGR5, thereby potentially influencing lipid and glucose metabolism, as well as inflammatory responses. However, the specific affinity of GDHC for these receptors and its downstream effects in vivo have not been elucidated. Future research should focus on direct in vivo studies of GDHC to quantify its receptor activation potential and to delineate its specific contributions to metabolic and inflammatory signaling pathways. Such studies will be crucial for a complete understanding of its biological function and for exploring any potential therapeutic applications.

References

- 1. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]

The Amphipathic Architects: A Technical Guide to the Physicochemical Characteristics of Glycine-Conjugated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical characteristics of glycine-conjugated bile acids, essential signaling molecules and biological detergents. Understanding these properties is paramount for researchers in physiology, pharmacology, and drug development, as they dictate the biological activity, metabolic fate, and therapeutic potential of these fascinating molecules. This guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of their key signaling pathways.

Core Physicochemical Properties of Glycine-Conjugated Bile Acids

Glycine-conjugated bile acids are amphipathic molecules, possessing both hydrophobic and hydrophilic regions, which dictates their behavior in aqueous environments. Their fundamental physicochemical properties, including acidity (pKa), solubility, critical micelle concentration (CMC), and hydrophobicity, are crucial determinants of their physiological functions.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for the most common glycine-conjugated bile acids. These values have been compiled from various scientific sources and represent a valuable resource for comparative analysis.

Table 1: Acidity Constant (pKa) of Glycine-Conjugated Bile Acids

| Bile Acid | pKa | Reference(s) |

| Glycocholic Acid (GCA) | ~3.9 | [1] |

| Glycochenodeoxycholic Acid (GCDCA) | ~3.9 | [1] |

| Glycodeoxycholic Acid (GDCA) | ~3.9 | [1] |

| Glycolithocholic Acid (GLCA) | ~3.9 | [1] |

Note: The pKa of the glycine (B1666218) conjugate is significantly lower than that of the unconjugated bile acid (~5.0) due to the electron-withdrawing effect of the adjacent amide bond.[1]

Table 2: Aqueous Solubility of Glycine-Conjugated Bile Acids

| Bile Acid | Solubility in Water | Conditions | Reference(s) |

| Glycocholic Acid (GCA) | Poorly soluble in acidic pH, solubility increases with pH | pH-dependent | [2] |

| Glycochenodeoxycholic Acid (GCDCA) | Poorly soluble in acidic pH, solubility increases with pH | pH-dependent | [2] |

| Glycodeoxycholic Acid (GDCA) | Poorly soluble in acidic pH, solubility increases with pH | pH-dependent | [2] |

| Glycolithocholic Acid (GLCA) | Poorly soluble in acidic pH, solubility increases with pH | pH-dependent | [2] |

Note: The solubility of glycine-conjugated bile acids is highly dependent on pH. Below their pKa, they exist in their less soluble protonated form. Above the pKa, they are ionized and more water-soluble.[2]

Table 3: Critical Micelle Concentration (CMC) of Glycine-Conjugated Bile Acids

| Bile Acid | CMC (mM) | Temperature (°C) | Ionic Strength (M) | Reference(s) |

| Glycocholic Acid (GCA) | 2-10 | 25 | 0.15 | |

| Glycochenodeoxycholic Acid (GCDCA) | 2-7 | 25 | 0.15 | |

| Glycodeoxycholic Acid (GDCA) | 1-4 | 25 | 0.15 | |

| Glycolithocholic Acid (GLCA) | 0.5-2 | 25 | 0.15 |

Note: CMC is the concentration at which bile acid monomers self-assemble into micelles. This property is crucial for their role in fat digestion and drug solubilization.

Table 4: Hydrophobicity Index (HI) of Glycine-Conjugated Bile Acids

| Bile Acid | Hydrophobicity Index | Method | Reference(s) |

| Glycocholic Acid (GCA) | -0.11 | RP-HPLC | [3] |

| Glycochenodeoxycholic Acid (GCDCA) | 0.32 | RP-HPLC | [3] |

| Glycodeoxycholic Acid (GDCA) | 0.68 | RP-HPLC | [3] |

| Glycolithocholic Acid (GLCA) | 1.00 | RP-HPLC | [3] |

Note: The hydrophobicity index is a measure of the lipophilic character of the bile acid. It is a key factor in their interaction with biological membranes and proteins.[3]

Experimental Protocols

Accurate determination of the physicochemical properties of glycine-conjugated bile acids is essential for research and development. This section provides detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of a bile acid solution with a strong base (e.g., NaOH) while monitoring the pH. The pKa is the pH at which the bile acid is half-neutralized.[4]

Protocol:

-

Preparation of Bile Acid Solution: Prepare a 10 mM solution of the glycine-conjugated bile acid in a mixture of an organic solvent (e.g., dimethyl sulfoxide (B87167) or methanol) and water to ensure solubility.[1]

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place a known volume of the bile acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the bile acid solution.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the titration curve, which corresponds to the point of half-neutralization.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a bile acid is determined by adding an excess amount of the compound to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Protocol:

-

Sample Preparation: Add an excess amount of the glycine-conjugated bile acid to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved bile acid in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]

-

Calculation: The solubility is expressed as the concentration of the bile acid in the saturated solution (e.g., in mg/mL or mM).

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of micelles. The CMC is identified as the concentration at which a significant change in the fluorescence signal is observed.[6]

Protocol:

-

Preparation of Stock Solutions: Prepare a stock solution of the glycine-conjugated bile acid in an appropriate buffer (e.g., phosphate-buffered saline, PBS). Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol).

-

Sample Preparation: Prepare a series of bile acid solutions with increasing concentrations in the buffer. Add a small, constant amount of the fluorescent probe stock solution to each bile acid solution.

-

Incubation: Allow the solutions to equilibrate for a specific time in the dark to ensure the probe partitions into any micelles formed.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.[7]

-

Data Analysis: Plot the fluorescence parameter (e.g., I1/I3 ratio for pyrene) against the logarithm of the bile acid concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[7]

Determination of Hydrophobicity Index by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. The retention time of a bile acid on a nonpolar stationary phase is directly related to its hydrophobicity. A hydrophobicity index can be calculated based on the retention times of a series of bile acids.[3]

Protocol:

-

Chromatographic System: Use a C18 reversed-phase HPLC column.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used as the mobile phase. The exact composition can be optimized for the specific bile acids being analyzed.[5]

-

Sample Preparation: Dissolve the glycine-conjugated bile acid standards in the mobile phase.

-

Injection and Elution: Inject a known amount of each bile acid standard onto the column and elute with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the bile acids using a suitable detector, such as a UV detector at a low wavelength (e.g., 200-210 nm) or a mass spectrometer.[5]

-

Data Analysis: Determine the retention time for each bile acid. The hydrophobicity index is typically calculated relative to standard bile acids with assigned index values (e.g., glycocholic acid and glycolithocholic acid).[3]

Signaling Pathways of Glycine-Conjugated Bile Acids

Glycine-conjugated bile acids are not merely digestive aids; they are potent signaling molecules that activate specific nuclear and cell surface receptors, thereby regulating a wide array of metabolic processes. The two primary receptors for these bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding to glycine-conjugated bile acids in the nucleus of hepatocytes and enterocytes, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[8][9]

Takeda G-protein coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is a G-protein coupled receptor located on the cell surface of various cell types, including enteroendocrine L-cells, macrophages, and cholangiocytes. Activation of TGR5 by glycine-conjugated bile acids initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[10][11]

Experimental and Logical Workflows

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive physicochemical characterization of glycine-conjugated bile acids. The following workflow outlines the key steps involved.

Logical Workflow for Investigating Bile Acid Signaling

Understanding the signaling pathways of glycine-conjugated bile acids requires a logical and stepwise investigative approach.

This technical guide provides a foundational understanding of the critical physicochemical characteristics of glycine-conjugated bile acids. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for scientists and researchers, facilitating further exploration into the multifaceted roles of these vital biological molecules in health and disease.

References

- 1. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Glycodehydrocholic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glycodehydrocholic acid in various organic solvents. Understanding the solubility of this bile acid conjugate is critical for a range of applications, from biochemical research to pharmaceutical development. This document presents quantitative solubility data, details relevant experimental methodologies, and visualizes key biological pathways associated with bile acids.

Core Topic: Solubility of this compound

This compound is a glycine-conjugated derivative of dehydrocholic acid, a synthetic bile acid. The conjugation with glycine (B1666218) significantly alters its physicochemical properties, including its solubility in different solvent systems. The following sections provide available quantitative data on its solubility and that of its parent compound, dehydrocholic acid, in common organic solvents.

Quantitative Solubility Data

The solubility of this compound and its unconjugated form, dehydrocholic acid, in various organic solvents is summarized in the table below. It is important to note that for dehydrocholic acid, solubility values from different commercial suppliers show some variation, which may be attributable to differences in experimental conditions or the physical form of the compound.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Dimethylformamide (DMF) | 20 mg/mL[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[1] | Not Specified | |

| Ethanol | 2 mg/mL[1] | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[1] | Not Specified | |

| Dehydrocholic Acid | Dimethylformamide (DMF) | 30 mg/mL[2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[2], 45 mg/mL[3], 80 mg/mL[4] | Not Specified | |

| Ethanol | 30 mg/mL[2], 12 mg/mL[3] | Not Specified | |

| Ethanol (95%) | Slightly soluble[5][6] | Not Specified | |

| Chloroform | Slightly soluble[6] | Not Specified | |

| 1,4-Dioxane | Sparingly soluble[5] | Not Specified | |

| Water | Practically insoluble[5][6] | Not Specified | |

| Diethyl Ether | Practically insoluble[5] | Not Specified |

Experimental Protocols

The determination of bile acid solubility is a fundamental experimental procedure in their characterization. A general methodology for determining the solubility of a compound like this compound in an organic solvent is outlined below. This protocol is a composite of standard laboratory practices for solubility assessment.

General Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., ethanol, DMSO, DMF)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Dispense a precise volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding disturbance of the undissolved solid.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample solutions and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualizing Biological Context: Signaling Pathways

Bile acids, including this compound, are not merely digestive surfactants but also act as signaling molecules that regulate various metabolic processes. They primarily exert their effects through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. The following diagrams illustrate key signaling pathways influenced by bile acids.

Caption: Regulation of Bile Acid Synthesis.

The diagram above illustrates the negative feedback regulation of bile acid synthesis. Bile acids in the intestine activate FXR, leading to the production of FGF19, which in turn represses the key enzyme CYP7A1 in the liver, thus controlling the overall rate of bile acid production.

Caption: FXR Signaling Pathway.

This diagram shows the mechanism of action for the Farnesoid X Receptor (FXR). Upon binding to a bile acid ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) to regulate the transcription of target genes involved in bile acid, lipid, and glucose metabolism.

References

A Technical Guide to Glycodehydrocholic Acid: Synthesis, Properties, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of glycodehydrocholic acid (GDCA), a glycine-conjugated derivative of the synthetic bile acid, dehydrocholic acid (DCA). It covers the synthesis, physicochemical characteristics, metabolism, and its role in biological signaling pathways, presenting quantitative data and experimental methodologies relevant to research and development.

Introduction to Dehydrocholic Acid and its Glycine (B1666218) Conjugate

Dehydrocholic acid (DCA) is a semi-synthetic, non-micellar tri-keto bile acid produced through the oxidation of cholic acid, a primary bile acid found in human bile.[1][2] Unlike primary bile acids, DCA does not occur naturally under physiological conditions.[1] It is recognized for its potent hydrocholeretic properties, meaning it stimulates an increase in the volume of bile secreted.[1][2]

This compound (GDCA) is the N-acyl glycine conjugate of dehydrocholic acid.[3][4] While DCA can be administered directly, it is rapidly metabolized in the liver, where it is conjugated with either glycine or taurine (B1682933) before being excreted into the bile.[5][6][7] Therefore, GDCA represents a key metabolic form of DCA, playing a role in its biological activity and transit through the enterohepatic circulation. This guide explores the direct relationship between the parent compound and its glycine conjugate.

Synthesis and Derivatization

The generation of GDCA is a two-step process that begins with the synthesis of DCA from a primary bile acid, followed by its conjugation with glycine.

Synthesis of Dehydrocholic Acid (DCA)

DCA is manufactured by the chemical oxidation of cholic acid.[2][7] Various methods exist, with one efficient process utilizing sodium hypochlorite (B82951) as the oxidizing agent in an acidic acetone (B3395972) medium.[8] This process specifically targets the three hydroxyl groups on the cholic acid steroid nucleus at positions 3, 7, and 12, converting them to keto groups.

From Dehydrocholic Acid to this compound

The conjugation of DCA with glycine to form GDCA involves the formation of an amide bond between the carboxyl group of DCA and the amino group of glycine. A common laboratory method for achieving this is through the formation of a mixed anhydride (B1165640) of the bile acid, which is then reacted with a glycine ester, followed by hydrolysis to yield the final conjugated bile acid.[9] In vivo, this conjugation is an enzymatic process that occurs in the liver.[5]

Caption: Logical workflow for the synthesis of this compound.

Physicochemical Properties

The addition of a glycine moiety to the dehydrocholic acid backbone alters its physicochemical properties, including its molecular weight and polarity. These properties are crucial for its biological function and analytical characterization.

| Property | Dehydrocholic Acid (DCA) | This compound (GDCA) | Data Source(s) |

| Molecular Formula | C₂₄H₃₄O₅ | C₂₆H₃₇NO₆ | [2][3] |

| Molecular Weight | 402.53 g/mol | 459.6 g/mol | [2][3] |

| IUPAC Name | 3,7,12-Trioxo-5β-cholan-24-oic acid | 2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [2][3] |

| XLogP3 | 3.3 | 1.9 | [3] |

| Solubility (DMF) | Not specified | 20 mg/ml | [4] |

| Solubility (DMSO) | Not specified | 20 mg/ml | [4] |

| Solubility (Ethanol) | Not specified | 2 mg/ml | [4] |

| Solubility (PBS, pH 7.2) | Not specified | 1 mg/ml | [4] |

Biological Activity and Metabolism

Mechanism of Action: Hydrocholeresis

Dehydrocholic acid and its conjugated derivatives are known as hydrocholeretics, stimulating a thin, watery bile secretion.[1] This action is thought to be associated with a decrease in the secretion of biliary lipids like phospholipids, as DCA does not effectively form micelles.[6][7] One proposed mechanism for this increased bile flow is the enhanced permeability of tight junctions in the canalicular membranes of hepatocytes, facilitating a direct exchange between bile and plasma.[6]

In Vivo Metabolism of Dehydrocholic Acid

When administered, DCA undergoes extensive metabolism in the liver. The keto groups are sequentially and stereospecifically reduced back to hydroxyl groups.[5] The resulting metabolites are then conjugated with glycine and taurine and rapidly excreted in the bile.[5][7] Studies in humans have shown that the vast majority of infused DCA is recovered in the bile as these reduced and conjugated derivatives.[5]

| Metabolite of Dehydrocholic Acid (Post-reduction) | Proportion of Recovered Radioactivity | Data Source(s) |

| Dihydroxy-monoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) | ~70% | [5][6] |

| Monohydroxy-diketo bile acid (3α-hydroxy-7,12-di-keto-5β-cholanoic acid) | ~20% | [5][6] |

| Cholic acid (fully reduced) | ~10% | [5][6] |

Role as a Signaling Molecule

Beyond their role in digestion, bile acids are now recognized as critical signaling molecules that regulate their own synthesis, as well as lipid, glucose, and energy metabolism.[10][11] These effects are primarily mediated by the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.[10][12] As a bile acid derivative, GDCA is expected to participate in these signaling cascades.

Core Bile Acid Signaling Pathways

The regulation of bile acid synthesis is a tightly controlled feedback system. GDCA, like other bile acids, can activate FXR in both the liver and the intestine to suppress the production of new bile acids. This is primarily achieved by downregulating the expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.[11][13]

Hepatic FXR-SHP-Mediated Repression of CYP7A1

In hepatocytes, bile acid binding to FXR induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[12] SHP then binds to and inactivates other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1), which are required for the transcription of the CYP7A1 gene.[12] This action effectively shuts down the primary bile acid synthesis pathway.

Caption: FXR-SHP signaling pathway in the liver for CYP7A1 repression.

Intestinal FXR-FGF19-Mediated Repression of CYP7A1

In the enterocytes of the ileum, FXR activation by bile acids induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice).[11][13] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on the surface of hepatocytes.[11] This binding event initiates an intracellular signaling cascade (including JNK and ERK pathways) that ultimately leads to the repression of CYP7A1 transcription, providing a second, potent feedback mechanism.[13]

Caption: Intestinal FXR-FGF19 endocrine signaling to repress hepatic CYP7A1.

Key Experimental Protocols

The following sections outline methodologies for the synthesis and in vivo analysis of dehydrocholic acid and its derivatives, based on published literature.

Protocol: High-Purity Synthesis of Dehydrocholic Acid

This protocol is adapted from a patented method for efficient DCA synthesis.[8]

-

Reaction Setup: Disperse cholic acid uniformly in acetone. Add concentrated sulfuric acid (e.g., 65% mass concentration) to dissolve the cholic acid.

-

Oxidation: Slowly drip sodium hypochlorite solution into the mixture. The reaction is exothermic and should be controlled.

-

Precipitation: After the reaction is complete, add water to precipitate the crude DCA product.

-

Purification: Filter the crude product and wash it with water until neutral. Dry the product in an oven (e.g., 70-90°C for 5 hours).

-

Chromatography: Dissolve the crude product in acetone and adsorb it onto silica (B1680970) gel to remove unreacted cholic acid and other derivatives.

-

Crystallization: Filter to recover the acetone solution of pure DCA. Evaporate the acetone. Dissolve the residue in a sodium hydroxide (B78521) solution and then re-precipitate the final high-purity DCA crystals by dropwise addition of an acetic acid solution.

-

Final Product: Filter and dry the dehydrocholic acid crystals.

Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of glycine-conjugated bile acids.[9]

-

Activation of DCA: Suspend dehydrocholic acid in a suitable solvent like acetone. In the presence of a base (e.g., triethylamine), react the DCA with an alkyl chloroformate to form a mixed anhydride. This activates the carboxyl group of DCA.

-

Conjugation: Add an aqueous solution of a glycine ester (e.g., glycine ethyl ester) to the mixed anhydride solution. The aminolysis reaction results in the formation of the ester of this compound.

-

Hydrolysis: Treat the resulting ester with an aqueous base (e.g., sodium hydroxide) to hydrolyze the ester group, forming the sodium salt of this compound.

-

Precipitation: Acidify the solution to precipitate the final this compound product.

-

Purification: The product can be further purified by recrystallization or chromatography.

Protocol: In Vivo Metabolism Study

This protocol is based on a classic human study investigating the metabolism of DCA.[5]

Caption: Workflow for an in vivo study of Dehydrocholic Acid metabolism.

-

Subject Selection: The study requires subjects with a T-tube drain in the common bile duct, allowing for complete and continuous bile collection without interrupting the enterohepatic circulation.

-

Compound Preparation: Synthesize radiolabeled dehydrocholic acid (e.g., [24-¹⁴C]dehydrocholic acid) for tracking.

-

Administration: Administer the labeled DCA intravenously to the subject.

-

Bile Collection: Collect bile samples at regular intervals through the T-tube.

-

Sample Processing: To identify the core bile acid structures, subject the bile samples to a deconjugation procedure (e.g., hydrolysis) to cleave the glycine and taurine conjugates.

-

Analysis: Analyze the deconjugated bile acid metabolites using chromatographic techniques coupled with mass spectrometry to identify the chemical structures (e.g., dihydroxy-monoketo, monohydroxy-diketo derivatives) and a scintillation counter to quantify the proportion of each radioactive metabolite.

Conclusion

This compound is a key metabolic derivative of the synthetic bile acid dehydrocholic acid. Understanding its synthesis from cholic acid, its distinct physicochemical properties, and its role in potent biological signaling pathways like FXR-SHP and FXR-FGF19 is essential for researchers in gastroenterology and drug development. The methodologies presented provide a framework for the synthesis and functional analysis of this compound, highlighting its importance as both a product of metabolism and an active signaling molecule.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Dehydrocholic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C26H37NO6 | CID 13955640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CN103073610A - Efficient synthesis method of medicinal high-purity dehydrocholic acid - Google Patents [patents.google.com]

- 9. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Glycodehydrocholic Acid by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodehydrocholic acid (GDHCA) is a glycine-conjugated bile acid. Bile acids are increasingly recognized for their role as signaling molecules in various physiological and pathophysiological processes, extending beyond their traditional role in digestion. Accurate and robust quantification of individual bile acids like GDHCA is crucial for understanding their function in metabolic regulation and for the development of therapeutics targeting bile acid-related pathways. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). A deuterated internal standard is employed to ensure accuracy and precision.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for the analysis of this compound. These values are representative of what can be achieved with a properly validated method.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Limit of Detection (LOD) | 1 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Level | Accuracy (% Recovery) | Precision (%RSD) |

| Low QC (15 ng/mL) | 95 - 105% | < 10% |

| Medium QC (500 ng/mL) | 98 - 102% | < 8% |

| High QC (4000 ng/mL) | 97 - 103% | < 8% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 90% |

| Matrix Effect | 92 - 108% |

Experimental Protocols

Materials and Reagents

-

This compound (GDHCA) analytical standard

-

Glycocholic acid-d4 (GCA-d4) or other suitable deuterated internal standard (IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum)

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of GDHCA and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the GDHCA stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., GCA-d4) at a suitable concentration (e.g., 100 ng/mL) in methanol.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (or calibration standard/quality control), add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Spray Voltage | -4500 V |

| Temperature | 450°C |

| MRM Transitions | See Table 6 |

Table 6: MRM Transitions for GDHCA and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (GDHCA) | 458.3 | 74.0 | -35 |

| Glycocholic acid-d4 (GCA-d4) (IS) | 468.3 | 74.0 | -35 |

Note: Collision energy may need to be optimized for the specific instrument used.

Experimental Workflow and Signaling Pathway Diagrams

References

Application Notes and Protocol for Glycodehydrocholic Acid Extraction from Serum Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodehydrocholic acid (GDCHA) is a glycine-conjugated bile acid. Accurate quantification of individual bile acids like GDCHA in serum is crucial for studying liver function, drug-induced liver injury (DILI), and various metabolic diseases. This document provides detailed protocols for the extraction of GDCHA from human serum samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methods described are based on established techniques for bile acid analysis from biological matrices.[1]

Two primary extraction methodologies are presented: a simplified Protein Precipitation (PPT) method, also known as liquid-liquid extraction (LLE), and a more rigorous Solid-Phase Extraction (SPE) method for cleaner extracts.[1][2] Serum is generally the preferred matrix over plasma for bile acid analysis as anticoagulants in plasma can interfere with the analysis.[2]

I. Protocol 1: Protein Precipitation / Liquid-Liquid Extraction (LLE)

This method is rapid, requires minimal sample volume, and is suitable for high-throughput applications. It utilizes an organic solvent to precipitate serum proteins, leaving the bile acids in the supernatant for analysis.[1][3]

Materials and Reagents

-

Human serum samples

-

This compound analytical standard

-

Deuterated internal standard (e.g., Glycocholic acid-d4)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

2-Propanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of >13,000 x g)

-

Nitrogen evaporator or vacuum concentrator (optional)

-

Autosampler vials

Experimental Protocol

-

Sample Preparation:

-

Thaw frozen serum samples on ice.

-

Vortex samples briefly to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, pipette 50 µL of serum.[3]

-

-

Internal Standard Spiking:

-

Add 10 µL of the internal standard working solution (e.g., a mixture of deuterated bile acids in methanol) to each serum sample.[3] This step is critical for correcting for extraction variability and matrix effects.

-

-

Protein Precipitation:

-

Centrifugation:

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the extracted bile acids, to a clean autosampler vial for direct injection or to a new tube for further processing.[3]

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 35-40°C.[2][4]

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC-MS system (e.g., 50:50 methanol/water with 0.1% formic acid).[2] This step concentrates the analyte and ensures compatibility with the analytical column.

-

-

Analysis:

-

The sample is now ready for injection into an HPLC or LC-MS/MS system for quantification.

-

II. Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by separating the analytes from interfering matrix components, which can improve assay sensitivity and robustness. This method is recommended when matrix effects are significant. C18 cartridges are commonly used for bile acid extraction.[2][6]

Materials and Reagents

-

All materials listed for Protocol 1

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

-

SPE vacuum manifold

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Methanol (for conditioning and elution)

-

Acetone (B3395972) solution (10% in water)

Experimental Protocol

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 3-5 mL of methanol through them.

-

Equilibrate the cartridges by passing 3-5 mL of ultrapure water. Do not let the cartridges go dry.

-

-

Sample Loading:

-

Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure efficient binding of the bile acids to the sorbent.

-

-

Washing (Removal of Impurities):

-

Elution:

-

Elute the bound bile acids from the cartridge by passing 2-3 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at approximately 37°C.[6]

-

Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

-

-

Analysis:

-

The purified and concentrated sample is ready for injection.

-

III. Data Presentation

The following tables summarize representative quantitative data for bile acid analysis from serum using methods similar to those described above. This data is intended to provide an expected range of performance.

Table 1: Representative Method Performance for Bile Acid Quantification by LC-MS/MS

| Parameter | Glycine-Conjugated Bile Acids | Taurine-Conjugated Bile Acids | Unconjugated Bile Acids | Reference |

| Linearity (R²) | >0.99 | >0.99 | >0.99 | [5][8] |

| Lower Limit of Quantification (LLOQ) | 0.02 - 25.0 ng/mL | 0.02 - 25.0 ng/mL | 0.02 - 25.0 ng/mL | [4][8] |

| Lower Limit of Detection (LLOD) | 0.01 - 5.7 µg/L | 0.01 - 5.7 µg/L | 0.01 - 5.7 µg/L | [4][8] |

| Intra-day Precision (%CV) | 1.5% - 14.5% | 1.5% - 14.5% | 1.5% - 14.5% | [3][8] |

| Inter-day Precision (%CV) | 0.7% - 14.8% | 0.7% - 14.8% | 0.7% - 14.8% | [3][8] |

| Extraction Recovery (SPE) | 89.1% - 100.2% | 89.1% - 100.2% | 89.1% - 100.2% | [2] |

| Extraction Recovery (LLE) | 82% - 117% | 82% - 117% | 82% - 117% | [3] |

Note: Values are compiled from multiple sources and represent a typical range for various bile acids. Performance for this compound should be independently validated.

IV. Visualized Workflow

The following diagrams illustrate the experimental workflows for the described extraction protocols.

Caption: Workflow for Protein Precipitation / LLE.

Caption: Workflow for Solid-Phase Extraction (SPE).

References

- 1. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]